Ayapin

Overview

Description

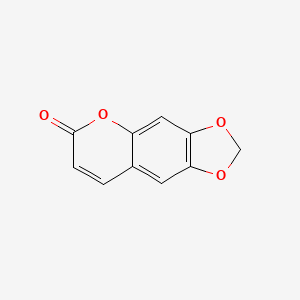

Ayapin, also known as 6,7-methylenedioxycoumarin, is a compound found in the Ayapan plant (Eupatorium Triplinerve), which is native to South America and also grows in other regions such as Brazil, Peru, Ecuador, Puerto Rico, Hawaii, and India . It’s an evergreen perennial plant with great medicinal value . Ayapin is used in Ayurvedic medicine to control bleeding from open wounds and blood clotting . The leaves and stem are indicated in bloody diarrhea, bleeding piles, stomach ulcer bleedings, or any other part of the body .

Synthesis Analysis

The synthesis of Ayapin involves the reaction of 1-bromo-3-ethylbenzene with sodium azide in an organic solvent such as dimethylformamide . This reaction yields Ayapin and sodium bromide as a byproduct .

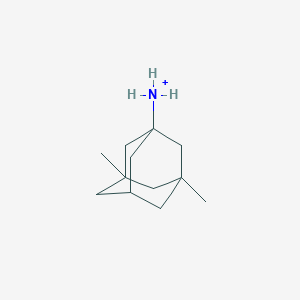

Molecular Structure Analysis

Ayapin has a molecular formula of C10H6O4 . Its average mass is 190.152 Da and its monoisotopic mass is 190.026611 Da .

Chemical Reactions Analysis

The biosynthesis of Ayapin in plants involves the phenylpropanoid pathway . A pivotal step in this process is the ortho-hydroxylation of hydroxycinnamic acids, a hypothetical P450 reaction that is critical for the biosynthesis of simple coumarin, umbelliferone, and other hydroxylated coumarins in plants .

Physical And Chemical Properties Analysis

Ayapin has a density of 1.5±0.1 g/cm3, a boiling point of 369.9±42.0 °C at 760 mmHg, and a vapor pressure of 0.0±0.8 mmHg at 25°C . It has a molar refractivity of 45.9±0.3 cm3, and a molar volume of 128.3±3.0 cm3 .

Scientific Research Applications

Wound Healing

Ayapin: , derived from Ayapana triplinervis, has been traditionally recognized for its wound-healing properties. It’s identified as a potential candidate for Visalyakarani , a plant mentioned in Indian folklore medicine for its healing abilities . The leaves of the plant, containing Ayapin , are used in treating snakebites and odorous wounds, suggesting its significant role in promoting tissue repair and regeneration.

Antimicrobial Activity

The antimicrobial properties of Ayapin are noteworthy. Extracts from Ayapana triplinervis have demonstrated effectiveness against various microbial strains, indicating Ayapin ’s potential as a natural antimicrobial agent . This application is particularly relevant in the development of new treatments for infections where antibiotic resistance is a concern.

Hemostatic Properties

Ayapin: exhibits potent hemostatic properties, which are crucial in controlling bleeding. It has been shown to be effective in vitro and in animal models when administered subcutaneously or orally . This suggests its potential use in medical situations requiring rapid blood coagulation.

Antioxidant Effects

The presence of Ayapin in Ayapana triplinervis contributes to the plant’s antioxidant activities . Antioxidants are vital in neutralizing free radicals, which can prevent oxidative stress-related diseases. Ayapin could be a valuable component in developing antioxidant therapies.

Hepatoprotective Influence

Research indicates that Ayapin may have hepatoprotective effects, offering protection against liver damage . This property is significant for developing treatments for liver diseases and for protecting the liver from toxic substances.

Antimelanogenesis Activity

Ayapin: has been reported to exhibit antimelanogenesis activity, which refers to the prevention of melanin production . This application is particularly relevant in the cosmetic industry for the development of skin-lightening products and treatments for hyperpigmentation disorders.

Mechanism of Action

Target of Action

Ayapin, a naturally occurring coumarin found in many plants, has been reported to have potent haemostatic properties

Mode of Action

Given its haemostatic properties, it is plausible that ayapin interacts with the blood coagulation system, potentially influencing the function of platelets or clotting factors to promote blood clotting .

Biochemical Pathways

Ayapin is a type of coumarin, a class of compounds that originate from the phenylpropanoid pathway in plants . This pathway is responsible for the production of a wide variety of secondary metabolites, including coumarins, which have diverse roles in plant defense against pathogens and other environmental stresses .

Pharmacokinetics

A high-performance thin-layer chromatographic method has been developed for the determination of ayapin in the extract of ayapana triplinervis leaves , suggesting that it is possible to detect and quantify Ayapin in biological samples.

Result of Action

Ayapin has been shown to have potent haemostatic properties, meaning it can help stop bleeding by promoting the clotting of blood . This suggests that the molecular and cellular effects of Ayapin’s action may involve the activation of the blood coagulation cascade, leading to the formation of a blood clot.

Action Environment

The action of Ayapin, like many plant-derived compounds, may be influenced by various environmental factors. For example, the production of Ayapin in plants can be induced by infection with certain pathogens . .

properties

IUPAC Name |

[1,3]dioxolo[4,5-g]chromen-6-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6O4/c11-10-2-1-6-3-8-9(13-5-12-8)4-7(6)14-10/h1-4H,5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MLQTZXHZYMNZJE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1OC2=C(O1)C=C3C(=C2)C=CC(=O)O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40197786 | |

| Record name | 6H-1,3-Dioxolo(4,5-g)(1)benzopyran-6-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40197786 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

190.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

494-56-4 | |

| Record name | Ayapin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000494564 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 6H-1,3-Dioxolo(4,5-g)(1)benzopyran-6-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40197786 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | AYAPIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7Y9JR4973B | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Ayapin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0301806 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[[2-[(4,5-Dimethoxy-2-nitrophenyl)-oxomethoxy]-1-oxoethyl]amino]-4-(2-methylpropyl)-3-thiophenecarboxylic acid ethyl ester](/img/structure/B1229666.png)

![3-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-N-(1,2,3,4-tetrahydronaphthalen-1-yl)propanamide](/img/structure/B1229669.png)

![[5-(3-Chlorophenyl)-3-isoxazolyl]-[4-(2-methoxyphenyl)-1-piperazinyl]methanone](/img/structure/B1229671.png)

![4-[[3-[(2-Furanylmethylamino)-oxomethyl]-7-methoxy-1-benzopyran-2-ylidene]amino]benzoic acid](/img/structure/B1229673.png)

![3-[[(3-Methoxyphenyl)-oxomethyl]amino]-2-benzofurancarboxamide](/img/structure/B1229680.png)

![2-(4-ethoxyphenyl)-1-[5-hydroxy-3-methyl-5-(trifluoromethyl)-4H-pyrazol-1-yl]ethanone](/img/structure/B1229681.png)

![5-methyl-4-[(5-methyl-3-oxo-2-phenyl-1H-pyrazol-4-yl)-(3-nitrophenyl)methyl]-2-phenyl-1H-pyrazol-3-one](/img/structure/B1229682.png)

![2-[1-[4-(diethylamino)phenyl]-4a-hydroxy-1,3,4,5,6,7,8,8a-octahydroisoquinolin-2-yl]-N-phenylacetamide](/img/structure/B1229685.png)

![N-(2-bromo-4-nitrophenyl)-2-[(5-propan-2-yl-1H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B1229687.png)